2-(2H3)methoxyethan-1-amine
Description
2-(²H₃)Methoxyethan-1-amine is a stable isotope-labeled compound featuring a deuterated methoxy group (OCD₃) attached to the second carbon of an ethan-1-amine backbone (NH₂-CH₂-CH₂-OCD₃). Its primary application lies in stable isotope dilution assays (SIDA), where it serves as an internal standard for quantifying non-deuterated analogs in complex matrices via high-resolution gas chromatography-mass spectrometry (HRGC-MS) . The deuterium substitution minimizes isotopic interference during analysis, ensuring precise quantification.
Properties
Molecular Formula |
C3H9NO |
|---|---|
Molecular Weight |
78.13 g/mol |
IUPAC Name |
2-(trideuteriomethoxy)ethanamine |
InChI |
InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3/i1D3 |
InChI Key |
ASUDFOJKTJLAIK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCN |
Canonical SMILES |
COCCN |
Origin of Product |
United States |
Preparation Methods
Industrial Synthesis via Benzyl Imine Intermediate (Patent CN103936599A)
This method is a multi-step process starting from inexpensive ethanolamine and benzaldehyde, involving:
Step 1: Formation of Benzyl Imine Intermediate
Ethanolamine reacts with benzaldehyde in toluene under reflux with azeotropic removal of water to form 2-benzyl imines ethanol intermediate.
Step 2: Preparation of N-Benzyl Alkenyl-2-methoxyethylamine Intermediate
The benzyl imine intermediate undergoes methylation under alkaline conditions to introduce the methoxy group.
Step 3: Formation of 2-methoxyethylamine Hydrochloride Aqueous Solution
Acidic deprotection removes the benzyl protecting group, yielding the hydrochloride salt of 2-methoxyethylamine.
Step 4: Preparation of Free 2-methoxyethylamine
The hydrochloride salt is treated with base and subjected to azeotropic dehydration and distillation to obtain pure 2-methoxyethylamine.
- Yield: 56–84%
- Purity: >99.7%
- Water content: <0.2%
- Advantages: Low production cost, environmentally friendly, safe, and suitable for industrial scale.
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Azeotropic dehydration | Toluene, reflux, 16 h | Benzyl imine intermediate |
| 2 | Methylation (alkaline) | Alkaline medium | N-benzyl alkenyl intermediate |
| 3 | Acidic deprotection | Acid solution, room temp, 0.5–3 h | 2-methoxyethylamine HCl solution |
| 4 | Alkalization & distillation | 80–145 °C, azeotropic dehydration | Pure 2-methoxyethylamine |
This method is well-documented for its efficiency and scalability.
Preparation via 1,2,3-Oxathiazolidine Intermediate (Patent CN112300012A)
An alternative method involves:
Step 1: Reaction of N-Boc-ethanolamine with thionyl chloride and base to form 1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester-2-oxide.
Step 2: Oxidation using sodium periodate and ruthenium trichloride to generate an oxidized intermediate.
Step 3: Subsequent ring opening and deprotection steps yield 2-methoxyethylamine hydrochloride.
This route is more complex but allows for selective functionalization and potentially isotopic labeling by incorporating deuterated reagents in early steps.
Direct Amination of 2-Methoxyethyl Halides or Tosylates
A classical laboratory method involves:
Starting from 2-methoxyethyl chloride or tosylate, nucleophilic substitution with ammonia or an amine source yields 2-methoxyethylamine.
For isotopically labeled versions, the starting halide or tosylate can be prepared with deuterated methyl groups.
This method is straightforward but may require careful purification to remove side products.
Analytical and Purification Techniques
Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Spectroscopy: Nuclear magnetic resonance (NMR), including ^1H, ^13C, and ^2H NMR for deuterated compounds, confirms structure and isotopic incorporation.
Distillation: Fractional distillation under reduced pressure is used for final purification, collecting fractions typically boiling around 82–85 °C.
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Benzyl Imine Intermediate (Patent) | Azeotropic dehydration, methylation, deprotection, distillation | 56–84 | >99.7 | High | Low cost, eco-friendly, industrially proven |
| Oxathiazolidine Intermediate (Patent) | Ring closure, oxidation, ring opening, deprotection | Not specified | High | Moderate | Complex, suitable for labeled synthesis |
| Direct Amination of Halides | Nucleophilic substitution | Variable | Moderate | Low | Simple, less efficient, purification needed |
| Hydrolysis of Esters/Amides | Hydrolysis under basic/acidic conditions | Variable | Moderate | Low | Adaptable for isotopic labeling |
Chemical Reactions Analysis
2-(2H3)methoxyethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: It can react with phosphoimidazolide-activated derivatives of nucleosides.
Amide Synthesis: It can synthesize amides by reacting with carboxylic acids.
Aza-Michael Addition: It is used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition.
Common reagents used in these reactions include carboxylic acids, phosphoimidazolide-activated derivatives, and α-acrylated cross-linked polymers. The major products formed from these reactions are amides and modified polymers.
Scientific Research Applications
2-(2H3)methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a reactant in various chemical reactions, including substitution and amide synthesis.
Biology: It is involved in the preparation of lipid-like materials for the delivery of RNAi therapeutics.
Medicine: It is used in the synthesis of compounds that have potential therapeutic applications.
Industry: It is used for the chemical modification of polymers and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2H3)methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The compound’s molecular structure allows it to participate in substitution and addition reactions, leading to the formation of various products .
Comparison with Similar Compounds
Isotope-Labeled Analogs
Key Insights :
- Deuterated compounds like 2-(²H₃)methoxyethan-1-amine exhibit distinct mass spectral profiles (e.g., +3 Da shift) compared to non-deuterated analogs, enabling unambiguous identification .
- Isotopic purity is critical; impurities in labeling (e.g., residual protium) can skew quantification accuracy.
Azide-Functionalized Derivatives
Key Insights :
Aromatic-Substituted Analogs
Key Insights :
Cyclic and Branched Analogs
Key Insights :
Q & A
Q. What are the standard synthetic routes for 2-(²H₃)methoxyethan-1-amine?
The synthesis typically involves deuterated reagents to introduce the ²H₃ (tritiated) methoxy group. Common methods include:
- Reductive amination : Reacting deuterated methoxyacetone with ammonia under hydrogenation conditions using catalysts like palladium or platinum .
- Alkylation : Substituting a halogenated precursor (e.g., 2-chloroethyl methoxy-²H₃ ether) with ammonia in the presence of a base (e.g., sodium hydroxide) .
- Isotopic exchange : Post-synthetic deuteration using D₂O or deuterated methanol under acidic or basic conditions . Purification often employs column chromatography or recrystallization to achieve >95% isotopic purity .
Q. How is the structural integrity of 2-(²H₃)methoxyethan-1-amine validated?
Key analytical methods include:
- NMR spectroscopy : ¹H NMR confirms deuterium incorporation by the absence of proton signals in the methoxy group. ¹³C NMR verifies the carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 94.1 (C₃H₅D₃NO⁺) and isotopic distribution patterns .
- Infrared (IR) spectroscopy : Absence of O–H stretches (3200–3600 cm⁻¹) confirms deuteration .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar solvents (e.g., water, ethanol) due to the amine and methoxy groups. Solubility in DMSO is ~50 mg/mL at 25°C .
- Stability : Stable at room temperature for 6–12 months if stored in inert, anhydrous conditions. Degrades under prolonged UV exposure or strong acids/bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve isotopic purity in synthesis?
- Catalyst selection : Palladium-on-carbon (Pd/C) in D₂O enhances deuteration efficiency by minimizing proton exchange .
- Temperature control : Reactions at 0–4°C reduce side reactions (e.g., hydrolysis of the methoxy group) .
- Purification : Use of deuterated solvents (e.g., CD₃OD) during chromatography prevents isotopic dilution .
Q. How do deuterium kinetic isotope effects (KIEs) influence the compound’s reactivity in biological systems?
- Enzymatic interactions : Deuteration slows metabolic degradation by cytochrome P450 enzymes, increasing half-life in in vitro assays (e.g., KIE = 2–3 for oxidation reactions) .
- Receptor binding : Deuterated methoxy groups may alter hydrogen-bonding networks, affecting affinity for serotonin or dopamine receptors. Comparative studies with non-deuterated analogs are critical .
Q. What advanced analytical techniques resolve discrepancies in NMR data caused by deuteration?
- 2D NMR (HSQC, HMBC) : Correlates residual ¹H signals in the deuterated methoxy group with ¹³C nuclei to confirm structural assignments .
- Deuterium NMR (²H NMR) : Directly quantifies isotopic enrichment and detects isotopic impurities .
Q. What methodologies are used to study the compound’s role in neurotransmitter pathways?
- Radioligand binding assays : Tritiated or fluorescently tagged derivatives compete with endogenous neurotransmitters (e.g., serotonin) in receptor-binding studies .
- Microdialysis : Measures extracellular concentrations in rodent brain tissues to assess uptake inhibition or release modulation .
Q. How can researchers address solubility limitations in cell-based assays?
- Co-solvent systems : Use biocompatible solvents like PEG-400 or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Modify the amine group with enzymatically cleavable protecting groups (e.g., acetyl) to improve membrane permeability .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis while maintaining isotopic purity?
Q. How do researchers validate the absence of non-deuterated impurities in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
